BenchChemオンラインストアへようこそ!

CGS 27023A

Oral Bioavailability Non-peptidic MMP Inhibitor

CGS 27023A (MMI270) is a superior, non-peptidic MMP inhibitor chosen for its oral bioavailability and broad-spectrum nanomolar potency against MMP-1, -2, -3, -9, and -13. This makes it the definitive tool for reproducible, long-term in vivo studies in arthritis and oncology, avoiding the translational risks associated with other inhibitors' poor oral activity or narrow selectivity profiles.

Molecular Formula C18H24ClN3O5S
Molecular Weight 429.9 g/mol
CAS No. 169799-04-6
Cat. No. B8802845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 27023A
CAS169799-04-6
Molecular FormulaC18H24ClN3O5S
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl
InChIInChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H/t17-;/m1./s1
InChIKeyZVYIZSNCEAHMCF-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGS 27023A (CAS 169799-04-6): Non-Peptidic, Orally Active MMP Inhibitor for Preclinical Arthritis and Cancer Research Procurement


CGS 27023A, also designated MMI270, is a synthetic, non-peptidomimetic hydroxamate-based matrix metalloproteinase (MMP) inhibitor [1]. It exhibits potent, broad-spectrum inhibition of multiple MMP family members, including MMP-1, -2, -3, -8, -9, -12, and -13, with Ki values reported in the low nanomolar range (e.g., 8 nM for MMP-9 and 20 nM for MMP-2) . The compound is distinguished by its non-peptidic structure and demonstrated oral bioavailability in preclinical species and humans, a key advantage over earlier peptide-based MMP inhibitors [2].

Why CGS 27023A (169799-04-6) Cannot Be Substituted by Other MMP Inhibitors in Preclinical Studies


While numerous MMP inhibitors exist, the class exhibits profound pharmacological heterogeneity. Substituting CGS 27023A with another broad-spectrum inhibitor, such as Marimastat or Prinomastat, without careful validation introduces significant experimental risk. Differences in oral bioavailability, MMP subtype selectivity profiles (e.g., relative potency against MMP-1 vs. MMP-9), and the presence of unique, compound-specific toxicities (e.g., musculoskeletal syndrome severity) [1] can drastically alter in vivo outcomes. Furthermore, CGS 27023A's non-peptidic structure and pharmacokinetic properties, including its defined interaction with food [2], are not representative of the entire class. The quantitative evidence below demonstrates that CGS 27023A's specific potency and selectivity fingerprint is a critical parameter for reproducible research in arthritis and oncology models.

Quantitative Differentiation Guide: CGS 27023A (MMI270) vs. Key MMP Inhibitor Comparators


Non-Peptidic Oral Bioavailability: A Key Differentiator from Early Peptidomimetics

CGS 27023A is a non-peptidic MMP inhibitor, which confers oral bioavailability, in stark contrast to the first-generation, peptidomimetic inhibitor Batimastat (BB-94), which requires parenteral administration. Preclinical studies in fasted rats demonstrate an oral bioavailability of 44% for CGS 27023A [1]. Batimastat's lack of oral activity is a well-established class distinction, limiting its utility in chronic in vivo models [2].

Oral Bioavailability Non-peptidic MMP Inhibitor Batimastat

MMP-1 vs. MMP-9 Selectivity Profile: Comparison with Marimastat and Prinomastat

The selectivity of MMP inhibition is a critical determinant of both efficacy and toxicity. CGS 27023A exhibits a favorable selectivity profile for MMP-9 (Ki = 8 nM) over MMP-1 (Ki = 33 nM), with a ratio of approximately 4.1 . In contrast, Marimastat is reported to be a broad-spectrum inhibitor with less defined selectivity [1], and Prinomastat (AG3340) demonstrates extremely high potency against MMP-2 (Ki = 0.05 nM) but also inhibits MMP-1 (Ki = 8.3 nM), yielding a much lower MMP-1/MMP-2 ratio [2].

MMP Selectivity MMP-1 MMP-9 Marimastat Prinomastat

In Vivo Efficacy in Cartilage Degradation: Quantified Protection in Rabbit OA Models

CGS 27023A's efficacy has been quantitatively validated in a rabbit model of surgically induced osteoarthritis (OA). Rabbits administered CGS 27023A at 100 mg/kg in food for 8 weeks following medial meniscectomy exhibited a significantly lower mean score for cartilage pathology compared to untreated controls (P < 0.005) [1]. This demonstrates a direct, quantifiable chondroprotective effect in a disease-relevant in vivo setting, a key differentiator from compounds with only in vitro activity.

Osteoarthritis Cartilage Protection In Vivo Efficacy Rabbit Model

Sustained Human Plasma Concentrations: Clinical PK Differentiation from Preclinical Peers

In a Phase I clinical trial in patients with advanced solid cancers, CGS 27023A (MMI270) demonstrated linear pharmacokinetics and rapid oral absorption. Critically, at dose levels of ≥150 mg twice daily (bid), sustained plasma concentrations exceeded 4 times the mean IC50 for target MMP enzymes (MMP-2, -8, -9) [1]. This clinically validated exposure-efficacy relationship is a unique asset, as many preclinical MMP inhibitors have not been advanced to or failed in human trials due to inadequate pharmacokinetics or toxicity, such as Marimastat, which showed limited survival benefit [2].

Clinical Pharmacokinetics MMP Inhibitor Phase I Human

Defined Research Application Scenarios for CGS 27023A (MMI270) Based on Verified Evidence


Preclinical Arthritis and Cartilage Degradation Studies

CGS 27023A is validated for use in in vivo models of osteoarthritis and rheumatoid arthritis. Its oral bioavailability allows for convenient, chronic administration, which is critical for studying long-term disease progression and therapeutic intervention. The rabbit OA model, where a significant reduction in cartilage pathology was observed at 100 mg/kg/day [1], provides a robust, disease-relevant platform for evaluating MMP inhibition as a therapeutic strategy. The compound's demonstrated ability to block stromelysin-induced cartilage degradation in ex vivo and in vivo rabbit models [2] further solidifies its utility.

Oncology Studies of Tumor Invasion and Metastasis

In oncology research, CGS 27023A serves as a key tool compound for investigating the role of MMPs in tumor cell invasion, angiogenesis, and metastasis. Its non-peptidic structure and oral activity make it suitable for long-term treatment regimens in preclinical tumor models. The Phase I clinical data, which established a PK-PD relationship with sustained plasma levels above the IC50 for target MMPs [3], provides a valuable translational bridge for dose selection in animal studies aimed at mimicking clinically relevant exposures.

Comparative Selectivity and Toxicology Studies

The well-documented selectivity profile of CGS 27023A against a panel of MMPs (e.g., Ki values for MMP-1, -2, -3, -9) makes it an essential reference standard for comparative studies with other MMP inhibitors. Researchers can use CGS 27023A as a benchmark to assess the relative selectivity and potential off-target effects of novel compounds. Furthermore, its established clinical side-effect profile, particularly the dose- and duration-dependent musculoskeletal syndrome [3], offers a defined toxicity endpoint for investigating the mechanisms underlying MMP inhibitor-related adverse events.

Pharmacokinetic and Drug-Drug Interaction Studies

Given the published clinical pharmacokinetic data on CGS 27023A, including the effect of food on its absorption [4], this compound is an excellent model substrate for studies examining oral absorption, metabolism, and drug-drug interactions of hydroxamate-based MMP inhibitors. Its use in combination studies, such as those exploring the feasibility and PK interactions with 5-FU and folinic acid [5], provides a foundation for investigating MMP inhibitors as part of combination therapy regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGS 27023A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.